2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine
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Overview
Description
The compound “2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and is often found in various pharmaceuticals . The molecule also contains a chlorophenyl group, a thioether linkage, a phenoxy group, and a carbonyl group attached to a methylpiperidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyrazine derivative. The chlorophenyl group could potentially be introduced via a nucleophilic aromatic substitution reaction. The thioether linkage could be formed via a nucleophilic substitution reaction with a suitable sulfur nucleophile. The carbonyl group could be introduced via a variety of methods, including oxidation reactions or functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazine ring is planar, while the piperidine ring is not. The presence of the carbonyl group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyrazine ring could undergo electrophilic aromatic substitution reactions. The carbonyl group could undergo nucleophilic addition reactions, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size and shape, the presence of polar functional groups, and the potential for intramolecular hydrogen bonding .Scientific Research Applications
7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Drug Discovery: This compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Antibacterial Activity: The compound’s antibacterial activity can be influenced by the N′-substituents. For instance, the antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph .
Protodeboronation: The compound can undergo protodeboronation , a process that involves the removal of a boron group from a molecule . This process is used in the synthesis of various organic compounds .
2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine
Anti-tubercular Agents: This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis H37
Future Directions
properties
IUPAC Name |
[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15(2)17-7-9-18(10-8-17)26-21-19-11-6-16(3)25-22(19)24-14-20(21)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTPNSFVILALNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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